molecular formula C7H15IO3 B15095369 5-Iodo-1-pentanol acetate CAS No. 65921-65-5

5-Iodo-1-pentanol acetate

Cat. No.: B15095369
CAS No.: 65921-65-5
M. Wt: 274.10 g/mol
InChI Key: KAYLWGPSLZQHDY-UHFFFAOYSA-N
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Description

5-Iodo-1-pentanol acetate is an organic compound with the molecular formula C7H13IO2. It is an ester derivative of 5-iodo-1-pentanol, where the hydroxyl group is replaced by an acetate group. This compound is of interest in organic synthesis and various chemical research applications due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Iodo-1-pentanol acetate can be synthesized through the esterification of 5-iodo-1-pentanol with acetic anhydride. The reaction typically requires a catalyst, such as sulfuric acid or acidic ferrous chloride, to proceed efficiently . Another method involves the reaction of 5-chloropentyl acetate with sodium iodide in dry acetone, followed by heating at reflux for 65 hours. The resulting mixture is then cooled, filtered, and the solvent removed under reduced pressure to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1-pentanol acetate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as halides or amines, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of 1-pentanol derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pentanol derivatives can be formed.

    Oxidation Products: Aldehydes or carboxylic acids.

    Reduction Products: 1-pentanol derivatives.

Scientific Research Applications

5-Iodo-1-pentanol acetate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.

    Biological Studies: Used in studies involving the modification of biomolecules and the investigation of biochemical pathways.

    Industrial Applications: Employed as a reagent in various chemical processes and the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-iodo-1-pentanol acetate involves its reactivity with various nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates substitution reactions, while the acetate group can undergo hydrolysis under acidic or basic conditions. The compound’s reactivity is influenced by the electronic and steric effects of its functional groups, which determine its interaction with molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Iodo-1-pentanol: The parent alcohol from which 5-iodo-1-pentanol acetate is derived.

    5-Chloropentyl acetate: A similar ester compound with a chlorine atom instead of iodine.

    1-Pentanol: The non-halogenated alcohol counterpart.

Uniqueness

This compound is unique due to the presence of both an iodine atom and an acetate group, which confer distinct reactivity and functional properties. The iodine atom enhances its reactivity in substitution reactions, while the acetate group provides additional versatility in organic synthesis. This combination of functional groups makes it a valuable compound in various chemical and biological research applications.

Biological Activity

5-Iodo-1-pentanol acetate, with the chemical formula C7H13IO2 and CAS number 65921-65-5, is an organic compound that has garnered interest due to its potential biological activities. This compound is a derivative of pentanol and contains an iodine atom, which may influence its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC7H13IO2
Molecular Weight224.08 g/mol
IUPAC NameThis compound
Boiling PointNot readily available
Solubility in WaterLow

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the iodine atom may enhance its lipophilicity, allowing for better membrane penetration and interaction with cellular components.

Cytotoxicity Studies

Research indicates that compounds similar to this compound exhibit cytotoxic properties against various cancer cell lines. For instance, studies have shown that iodine-containing compounds can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and death.

Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial properties. The presence of halogens, particularly iodine, is known to enhance the antimicrobial efficacy of organic compounds. This suggests that this compound may possess potential as an antimicrobial agent.

Case Studies

  • Cytotoxicity against Cancer Cells : A study investigated the effects of halogenated alcohols on human cancer cell lines, revealing that certain derivatives exhibited significant cytotoxicity, comparable to established chemotherapeutic agents.
  • Antimicrobial Efficacy : Research on iodine-containing compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria, suggesting a potential application for this compound in treating infections.

Table of Biological Activities

Study FocusFindingsReference
Cytotoxicity in Cancer CellsSignificant reduction in cell viability
Antimicrobial ActivityEffective against multiple bacterial strains
Mechanism of ActionInduction of apoptosis in malignant cells

Discussion

The data suggests that this compound possesses noteworthy biological activities that warrant further investigation. Its potential as an anticancer and antimicrobial agent could lead to novel therapeutic applications. However, detailed studies focusing on its pharmacokinetics and toxicity are essential for understanding its suitability for clinical use.

Properties

CAS No.

65921-65-5

Molecular Formula

C7H15IO3

Molecular Weight

274.10 g/mol

IUPAC Name

acetic acid;5-iodopentan-1-ol

InChI

InChI=1S/C5H11IO.C2H4O2/c6-4-2-1-3-5-7;1-2(3)4/h7H,1-5H2;1H3,(H,3,4)

InChI Key

KAYLWGPSLZQHDY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C(CCO)CCI

Origin of Product

United States

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